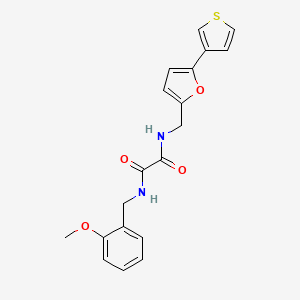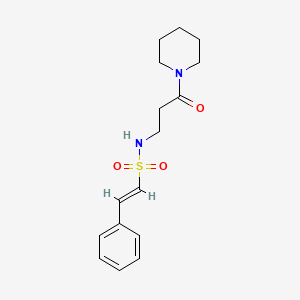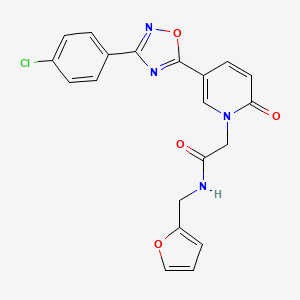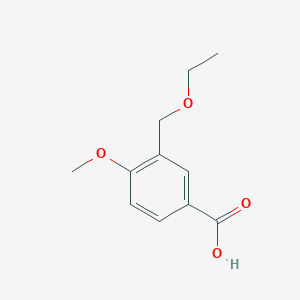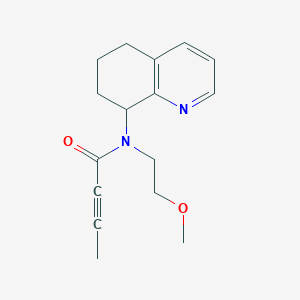
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide, also known as TQ-BE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TQ-BE is a derivative of tetrahydroquinoline, a class of compounds that have been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is not fully understood. However, it has been proposed that N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neuroprotection research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to reduce oxidative stress, inflammation, and apoptosis. In infectious disease research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to inhibit viral replication and bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is its potential therapeutic applications in various fields of medicine. However, there are also limitations to using N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide in lab experiments. For example, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is a relatively new compound, and its safety and efficacy in humans have not been fully established. Additionally, the synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide. One direction is to further investigate the mechanism of action of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide and its potential therapeutic applications in various fields of medicine. Another direction is to optimize the synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide to improve its yield and purity. Additionally, future research could focus on developing derivatives of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide with improved safety and efficacy profiles.
Métodos De Síntesis
The synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide involves the reaction of 2-bromo-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide with sodium methoxide in methanol. The reaction yields N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide as a yellow solid.
Aplicaciones Científicas De Investigación
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and infectious diseases. In cancer research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neuroprotection research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In infectious disease research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to have antiviral and antibacterial properties.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-6-15(19)18(11-12-20-2)14-9-4-7-13-8-5-10-17-16(13)14/h5,8,10,14H,4,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJNXNPARHFIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCOC)C1CCCC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2510428.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2510429.png)
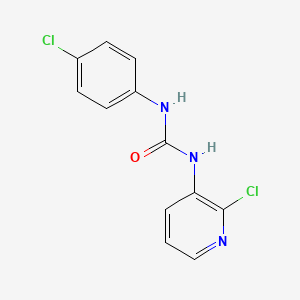
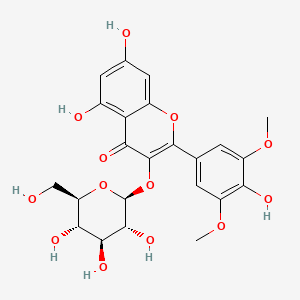
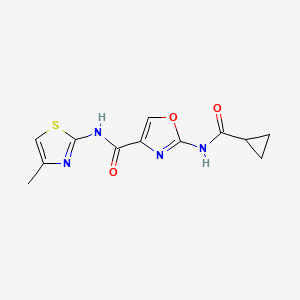
![N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2510435.png)
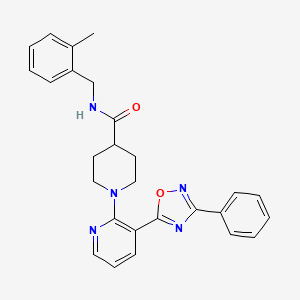
![Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B2510438.png)
![N-[(1R,2R)-2-Phenylmethoxycyclobutyl]oxirane-2-carboxamide](/img/structure/B2510439.png)
![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)
